

A Comparative Guide to the Efficacy of PF-06843195 and Alpelisib (BYL719)

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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical and clinical efficacy of two selective PI3K α inhibitors: **PF-06843195** and alpelisib (BYL719). Both compounds target the p110 α isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer.^[1]^[2] Alpelisib, marketed as Piqray®, is an approved therapeutic for certain types of breast cancer, while **PF-06843195** is a novel inhibitor that has shown potent preclinical activity.^[2]^[3] This document aims to provide an objective comparison based on available experimental data to inform research and development decisions.

Mechanism of Action

Both **PF-06843195** and alpelisib are potent and selective inhibitors of the PI3K α isoform.^[4] They exert their therapeutic effect by blocking the catalytic activity of PI3K α , thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling proteins, most notably AKT and mTOR, leading to a reduction in cell proliferation, growth, and survival in cancer cells with a dependence on this pathway.

Preclinical Efficacy: A Comparative Overview

In Vitro Potency and Selectivity

Both **PF-06843195** and alpelisib have demonstrated high potency against PI3K α in biochemical and cell-based assays. **PF-06843195** exhibits a very low nanomolar potency and high selectivity for PI3K α over other PI3K isoforms and mTOR. Alpelisib is also a potent and selective PI3K α inhibitor with an IC₅₀ of 5 nM in a cell-free assay.

Parameter	PF-06843195	Alpelisib (BYL719)	Reference(s)
PI3K α (Ki)	<0.018 nM	Not explicitly stated in provided results	
PI3K δ (Ki)	0.28 nM	Not explicitly stated in provided results	
PI3K α (Cell-based IC ₅₀)	18 nM (in Rat1 fibroblasts)	5 nM (cell-free)	
PI3K β (Cell-based IC ₅₀)	360 nM (in Rat1 fibroblasts)	>15-fold less potent than for PI3K α	
PI3K δ (Cell-based IC ₅₀)	160 nM (in Rat1 fibroblasts)	Not explicitly stated in provided results	
mTOR (Cell-based IC ₅₀)	1500 nM	Not explicitly stated in provided results	

In Vitro Anti-proliferative Activity

Both compounds have shown significant anti-proliferative effects in cancer cell lines, particularly those harboring PIK3CA mutations.

Cell Line	Cancer Type	PF-06843195 (IC50)	Alpelisib (BYL719) (IC50)	Reference(s)
MCF7	Breast Cancer	62 nM	Not explicitly stated in provided results	
T47D	Breast Cancer	32 nM	Not explicitly stated in provided results	

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor activity of both inhibitors. Alpelisib has been shown to delay tumor formation and suppress the growth of patient-derived xenografts (PDXs). In a xenograft model using HCC1954 cells, alpelisib greatly delayed tumor growth. Information regarding the in vivo efficacy of **PF-06843195** is more limited in the public domain, but its potent in vitro profile suggests potential for in vivo activity.

Pharmacokinetics

Parameter	PF-06843195 (in rats)	Alpelisib (in humans)	Reference(s)
Bioavailability	25% (oral, 10 mg/kg)	Rapidly absorbed	
Half-life (t1/2)	3.6 h (IV, 2 mg/kg)	~8.5 hours	
Metabolism	-	Primarily via hydrolysis to form an inactive metabolite (BZG791), with some metabolism by CYP3A4.	
Excretion	-	Primarily in feces	

Clinical Efficacy of Alpelisib (BYL719)

Alpelisib, in combination with fulvestrant, is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer. The pivotal SOLAR-1 clinical trial demonstrated a significant improvement in progression-free survival (PFS) for patients treated with alpelisib plus fulvestrant compared to placebo plus fulvestrant. The median PFS in the PIK3CA-mutated cohort was 11.0 months for the alpelisib group versus 5.7 months for the placebo group.

As of the current literature, **PF-06843195** has not yet entered widespread clinical trials, and therefore, no clinical efficacy data is available for direct comparison.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase is a biochemical kinase assay.

- Reagents and Materials: Recombinant human PI3K α enzyme, lipid substrate (e.g., PIP₂), ATP, assay buffer, test compound (**PF-06843195** or alpelisib), and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - The test compound is serially diluted to various concentrations.
 - The PI3K α enzyme and lipid substrate are incubated with the different concentrations of the test compound in the assay buffer.
 - The kinase reaction is initiated by the addition of ATP.
 - After a defined incubation period, the reaction is stopped, and the amount of product (PIP₃) or byproduct (ADP) is quantified using a suitable detection method.
 - The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor.
 - The IC₅₀ value is determined by fitting the dose-response curve to a suitable pharmacological model.

Cell Proliferation Assay (General Protocol)

The anti-proliferative effect of the inhibitors on cancer cells is typically assessed using a cell viability assay.

- Cell Culture: Cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media and conditions.
- Procedure:
 - Cells are seeded in multi-well plates and allowed to attach overnight.
 - The cells are then treated with serial dilutions of the test compound (**PF-06843195** or alpelisib).
 - After a specified incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as MTT or a luminescence-based assay (e.g., CellTiter-Glo®).
 - The absorbance or luminescence signal, which is proportional to the number of viable cells, is measured.
 - The percentage of cell growth inhibition is calculated relative to a vehicle-treated control.
 - The IC50 value is determined from the resulting dose-response curve.

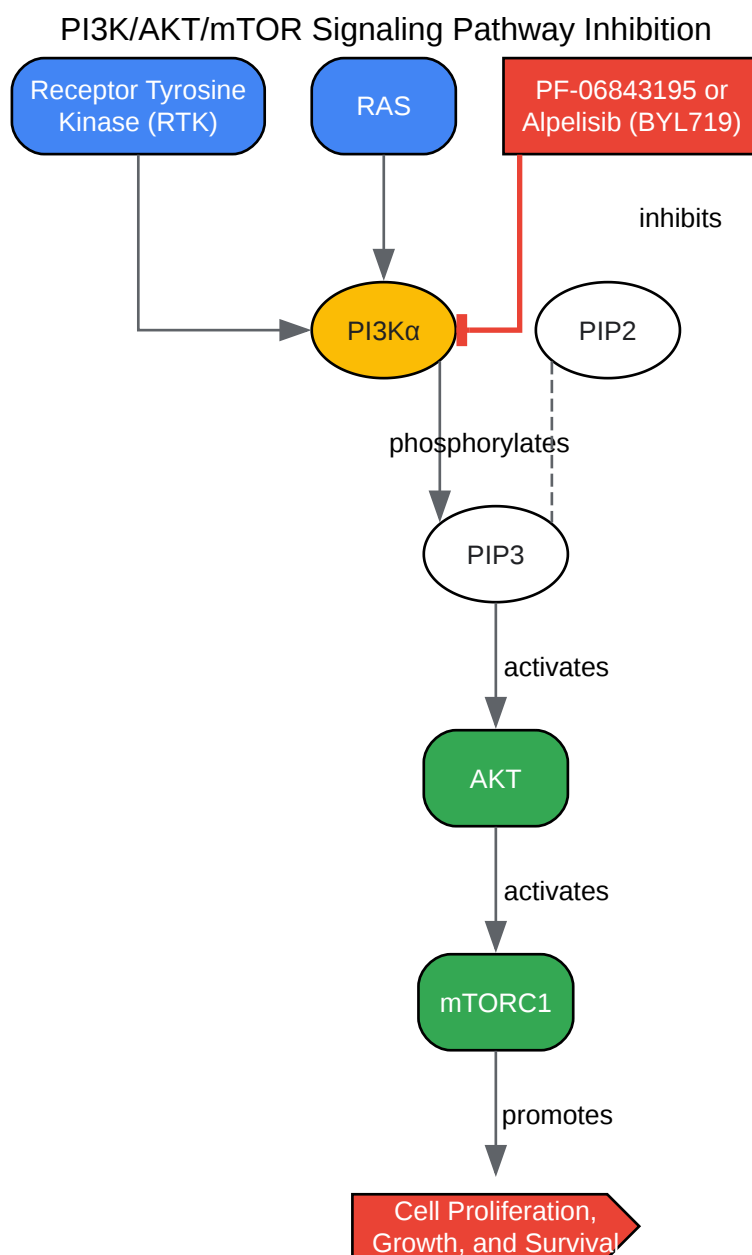
In Vivo Xenograft Study (General Protocol)

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Procedure:
 - Human cancer cells are injected subcutaneously or orthotopically into the mice.
 - Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
 - The test compound (e.g., alpelisib) is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control

group receives a vehicle.

- Tumor volume is measured regularly using calipers.
- At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement).

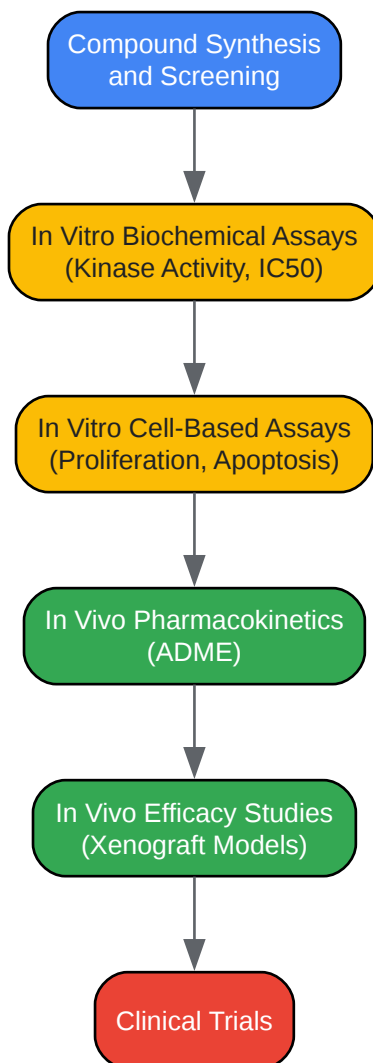
Visualizations



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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by **PF-06843195** and alpelisib.

Typical Experimental Workflow for PI3K α Inhibitor Evaluation



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Caption: A generalized workflow for the preclinical and clinical evaluation of PI3K α inhibitors.

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